2,2-Diethyl-1,3-propanediol

Overview

Description

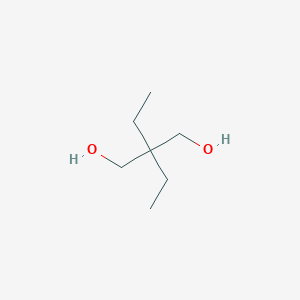

Prenderol, also known as 2,2-diethyl-1,3-propanediol, is a simple alkyl diol with the molecular formula C7H16O2. It is known for its sedative, anticonvulsant, and muscle relaxant effects. Prenderol is closely related in structure to meprobamate and numerous other alkyl alcohols and diols with generally comparable activity .

Preparation Methods

Chemical Synthesis Approaches

Grignard Reagent-Mediated Synthesis

Grignard reactions offer a direct route to branched diols by alkylating carbonyl compounds. For 2,2-diethyl-1,3-propanediol, reacting ethyl magnesium bromide with a central carbonyl substrate (e.g., diethyl ketone) followed by hydrolysis could yield the desired product.

Example Pathway :

-

Double Grignard Addition :

-

Reduction and Hydrolysis :

Advantages :

-

High selectivity for branching.

-

Scalable with commercial reagents.

Limitations :

-

Requires anhydrous conditions.

-

Low atom economy due to stoichiometric reagent use.

Catalytic Process Optimization

Rhodium-Catalyzed Hydroformylation

The patent US4096192A highlights rhodium complexes with phosphite ligands as effective catalysts for branching selectivity. For this compound, ligand choice (e.g., triphenyl phosphite) and pressure tuning (50–150 psig CO/H₂) are critical to favor branched aldehyde formation. Higher pressures (>100 psig) reduce linear-to-branched ratios, enhancing diethyl product yield .

Catalyst System :

-

Rhodium precursor : Rh(acac)(CO)₂.

-

Ligand : Triphenyl phosphite (P(OPh)₃).

-

Solvent : Toluene or ethyl acetate.

Performance Metrics :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pressure (psig) | 100–150 | ↑ Branched isomer selectivity |

| Temperature (°C) | 90–110 | ↑ Conversion rate |

| Ligand/Rh ratio | 5:1 | Prevents catalyst deactivation |

Solvent and Recycling Strategies

Efficient solvent recovery and diol recycling are vital for economic viability. In the MPD process , distillation separates 1,4-butanediol from the diol mixture, with the latter recycled to enrich ethyl content. For this compound, a similar approach would employ fractional distillation under vacuum (e.g., 10–15 mmHg) to isolate the higher-boiling diethyl product (estimated bp: 250–270°C).

Emerging Biotechnological Routes

While no direct biological methods for this compound are reported, microbial production of analogous diols (e.g., 1,3-propanediol) via engineered Clostridium or Lactobacillus strains suggests potential adaptability. Introducing ethyltransferase enzymes or modifying substrate uptake channels could enable ethyl-group incorporation, though this remains speculative.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Prenderol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Prenderol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions typically involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of Prenderol can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield simpler alcohols or hydrocarbons.

Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

Prenderol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Prenderol’s sedative and anticonvulsant properties make it a subject of study in neurobiology and pharmacology.

Medicine: It is investigated for its potential therapeutic effects in treating conditions like epilepsy and muscle spasms.

Industry: Prenderol is used in the production of various chemical products and as an intermediate in the synthesis of other compounds

Mechanism of Action

Prenderol exerts its effects primarily through its action on the central nervous system. It acts as a central nervous system depressant, exhibiting anticonvulsant activity. The compound affects spinal interneurons and has a depressant action similar to that of mephenesin. Prenderol’s mechanism involves the modulation of neurotransmitter release and the inhibition of neuronal excitability .

Comparison with Similar Compounds

Prenderol is structurally similar to other alkyl diols and alcohols, such as:

Meprobamate: Known for its tranquilizing effects.

2-Methyl-2-propyl-1,3-propanediol: Another alkyl diol with similar sedative properties.

Phenaglycodol: A compound with comparable muscle relaxant effects.

Uniqueness: Prenderol’s unique combination of sedative, anticonvulsant, and muscle relaxant properties, along with its relatively simple structure, makes it a valuable compound for various applications in research and industry .

Biological Activity

Overview

2,2-Diethyl-1,3-propanediol, also known as Prenderol, is a simple alkyl diol with the molecular formula and a molecular weight of approximately 132.20 g/mol. This compound has garnered attention due to its biological activities, particularly its sedative, anticonvulsant, and muscle relaxant effects. It is structurally related to other pharmacologically active compounds such as meprobamate and various alkyl alcohols and diols.

- Molecular Formula:

- Molecular Weight: 132.20 g/mol

- CAS Number: 115-76-4

- Melting Point: 59–62 °C

Sedative and Anticonvulsant Effects

Research indicates that this compound exhibits significant sedative and anticonvulsant properties. A study by Berger and Ludwig outlines the anticonvulsant action of this compound and its homologues, suggesting its potential in treating seizure disorders . The mechanism of action is believed to involve modulation of GABA receptors, similar to other known anticonvulsants.

Muscle Relaxant Properties

The muscle relaxant effects of Prenderol have also been documented. Its structural similarity to meprobamate suggests that it may act on the central nervous system to reduce muscle tension and promote relaxation . This property makes it a candidate for therapeutic applications in conditions characterized by muscle spasms.

Clinical Evaluations

In clinical settings, Prenderol has been evaluated for its efficacy in treating anxiety and related disorders. It was found to be effective in reducing symptoms associated with anxiety without the severe side effects often seen with benzodiazepines .

Toxicity Studies

Toxicological assessments reveal that this compound has a relatively high LD50 (>20 g/kg in rats), indicating a favorable safety profile for dermal exposure . Furthermore, penetration studies using human cadaver skin have shown minimal absorption (0.12% recovery after 48 hours), suggesting low systemic exposure when used topically .

Pharmacokinetics

The pharmacokinetics of Prenderol indicate that it is rapidly metabolized in the body. The compound's low permeability through the skin highlights its potential use in topical formulations where systemic absorption is not desired.

Comparative Analysis with Other Compounds

| Compound | Sedative Effect | Anticonvulsant Effect | Muscle Relaxant Effect | LD50 (g/kg) |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | >20 |

| Meprobamate | Yes | Yes | Yes | 1.5 |

| Diazepam | Yes | Yes | Moderate | 30 |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2,2-diethyl-1,3-propanediol, and how do reaction conditions influence yield?

this compound can be synthesized via two primary routes:

- Transesterification : Ethyl ether and propanol react under acidic conditions.

- Direct alkylation : Propylene glycol reacts with ethyl chloroacetate under alkaline conditions .

Key factors affecting yield include catalyst selection (acidic vs. alkaline), temperature control (reflux conditions for transesterification), and stoichiometric ratios. Optimization requires monitoring reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Q. What are the critical physico-chemical properties of this compound, and how are they characterized?

Key properties include:

- Melting point : 59–61°C (lit.)

- Boiling point : 160°C at 50 mmHg

- Density : 0.950 g/cm³

- pKa : 14.52 (predicted) .

Characterization methods: - Melting/boiling points : Differential scanning calorimetry (DSC) or capillary tube methods.

- Refractive index : Determined via refractometry (reported as 1.4574) .

- Vapor pressure : Measured using manometric techniques (0.00657 mmHg at 25°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Emergency measures : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water immediately .

- Storage : Keep in sealed containers away from strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in this compound synthesis?

- Catalyst screening : Compare acidic (e.g., H₂SO₄) vs. alkaline (e.g., NaOH) catalysts for efficiency and side-product formation.

- Temperature control : Higher temperatures (e.g., reflux) may accelerate transesterification but risk decomposition.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) can improve reaction homogeneity .

- In-line monitoring : Use GC-MS or FTIR to track intermediate formation and adjust conditions dynamically.

Q. How can concentration-dependent cytotoxicity of this compound be mitigated in biological studies?

Evidence shows that 0.55 M solutions cause tissue necrosis in plant models . To mitigate cytotoxicity:

- Dose-response assays : Test concentrations ≤0.1 M to identify non-toxic thresholds.

- Alternative solvents : Replace with less cytotoxic diols (e.g., 2-methyl-1,3-propanediol) if viability is critical .

- Exposure time reduction : Limit contact duration during experiments.

Q. What are the stability and reactivity profiles of this compound under varying experimental conditions?

- Thermal stability : Stable at room temperature but decomposes at >160°C. Avoid prolonged heating .

- Chemical reactivity : Incompatible with strong oxidizers (e.g., peroxides), which may induce exothermic reactions .

- pH sensitivity : The compound’s buffering capacity is limited (pKa ~14.5), making it unsuitable for low-pH applications without stabilization .

Q. How should researchers address contradictions in reported biological effects of this compound?

For example, while the compound inhibits plant bud growth effectively, it also causes nonspecific tissue damage . To resolve contradictions:

- Mechanistic studies : Investigate whether growth inhibition is due to specific biochemical pathways or general cytotoxicity.

- Comparative assays : Test structurally similar diols (e.g., 2-butyl-2-ethyl-1,3-propanediol) to isolate functional groups responsible for activity .

Q. What advanced analytical techniques validate the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure (e.g., ethyl group integration at δ ~1.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>99%) and detects trace impurities .

- Mass Spectrometry (MS) : Validates molecular weight (132.2 g/mol) and fragmentation patterns .

Q. Methodological Considerations

- Experimental design : Include controls (e.g., solvent-only groups) to distinguish compound-specific effects from artifacts.

- Data interpretation : Cross-reference physico-chemical data (e.g., vapor pressure) with environmental safety guidelines to assess disposal protocols .

Properties

IUPAC Name |

2,2-diethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCFZPJAHWYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150923 | |

| Record name | Prenderol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-76-4 | |

| Record name | 2,2-Diethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenderol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenderol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prenderol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prenderol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENDEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.